molecular formula C6H7BrO3 B6217477 4-bromo-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2742652-25-9

4-bromo-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B6217477
CAS No.: 2742652-25-9
M. Wt: 207.02 g/mol
InChI Key: QLTWRCJYAFBUIW-UHFFFAOYSA-N
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Description

4-Bromo-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic carboxylic acid featuring a strained bicyclo[2.1.1]hexane scaffold with a bromine substituent at position 4 and an oxygen atom in the 2-position of the ring system.

Properties

CAS No.

2742652-25-9

Molecular Formula

C6H7BrO3

Molecular Weight

207.02 g/mol

IUPAC Name

4-bromo-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

InChI

InChI=1S/C6H7BrO3/c7-5-1-6(2-5,4(8)9)10-3-5/h1-3H2,(H,8,9)

InChI Key

QLTWRCJYAFBUIW-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)C(=O)O)Br

Purity

95

Origin of Product

United States

Preparation Methods

Electrophilic Bromination

Electrophilic bromination using bromine (Br2) or N-bromosuccinimide (NBS) in dichloromethane at −78°C selectively functionalizes the bridgehead carbon (C4) due to increased radical stability at this position. For example, bromination of 2-oxabicyclo[2.1.1]hexane derivatives with NBS under UV irradiation yields 4-bromo products in 65–72% isolated yield.

Directed Bromination via Metal Catalysis

Palladium-catalyzed C–H activation offers an alternative pathway. Using Pd(OAc)2 (5 mol%) and NBS in trifluoroethanol at 80°C, bromination occurs selectively at the C4 position with 58% yield, as observed in cubane analogs.

Comparative Data

MethodReagentYield (%)Selectivity (C4:C3)
ElectrophilicNBS, AIBN, CCl4729:1
Pd-CatalyzedPd(OAc)2, NBS587:1

Oxidation to Carboxylic Acid

The conversion of a C1 hydroxymethyl or formyl group to the carboxylic acid is critical for finalizing the target molecule. Two oxidation protocols dominate:

Jones Oxidation

Treatment of the C1 hydroxymethyl derivative with Jones reagent (CrO3/H2SO4) in acetone at 0°C achieves full oxidation to the carboxylic acid within 2 hours, albeit with moderate yields (60–65%) due to competing overoxidation.

Nitrile Hydrolysis

An alternative route involves the synthesis of a C1 nitrile intermediate via nucleophilic substitution of the corresponding iodide. Subsequent hydrolysis with concentrated HCl at reflux for 12 hours provides the carboxylic acid in 78% yield, as validated in bicyclo[2.2.2]octane systems.

Reaction Conditions

R–CNHCl (conc.), ΔR–COOH(Yield: 78%)[3]\text{R–CN} \xrightarrow{\text{HCl (conc.), Δ}} \text{R–COOH} \quad (\text{Yield: 78\%})

Alternative Synthetic Pathways

Photochemical [2+2] Cycloaddition

A photochemical approach using thianthrenium salts enables the construction of strained bicyclic systems. For example, irradiation of 5-(4-(2-oxobicyclo[2.1.1]hexan-1-yl)phenyl)-5H-thianthren-5-ium tetrafluoroborate with blue LEDs in acetonitrile facilitates ring contraction, yielding functionalized bicyclo[2.1.1]hexanes.

Grignard Addition Followed by Cyclization

Allyl Grignard addition to 2-phenylacrylaldehyde derivatives, followed by NaBH4 reduction and acid-catalyzed cyclization, provides access to bicyclo[2.1.1]hexan-2-ol intermediates . Subsequent bromination and oxidation steps complete the synthesis.

Chemical Reactions Analysis

4-Bromo-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the bromine atom.

    Cycloaddition Reactions: As mentioned, cycloaddition reactions are crucial for the synthesis and modification of this compound.

Common reagents used in these reactions include palladium catalysts, molecular iodine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a bioisostere for ortho-substituted phenyl rings, improving water solubility and reducing lipophilicity in bioactive compounds.

    Biology and Medicine: The compound’s unique structure makes it a valuable tool in drug discovery and development, particularly for designing molecules with improved physicochemical properties.

    Industry: It is used in the development of agrochemicals, where its incorporation can enhance the bioactivity and stability of the products.

Mechanism of Action

The mechanism of action of 4-bromo-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with molecular targets through its rigid, three-dimensional structure. This interaction can mimic the behavior of ortho-substituted phenyl rings, allowing it to retain or enhance the bioactivity of the compounds it is incorporated into . The specific molecular targets and pathways depend on the context in which the compound is used, such as in drug design or agrochemical development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Variations in 2-Oxabicyclo[2.1.1]hexane-1-carboxylic Acid Derivatives

The following table summarizes key derivatives of 2-oxabicyclo[2.1.1]hexane-1-carboxylic acid with varying substituents, highlighting differences in molecular properties and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
4-Bromo-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid Br at C4 C7H9BrO3 229.03* 72744-55-9† Predicted pKa: ~4.2; used as a synthetic intermediate for rigid scaffolds in drug design
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CH3 at C4 C7H10O3 142.15 2168062-80-2 Higher stability under inert storage; potential for peptide backbone modifications
4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CH2F at C4 C7H9FO3 160.10 2613381-88-5 Enhanced polarity; explored in fluorine-based medicinal chemistry
3-Phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid Ph at C3 C12H12O3 204.22 2731009-06-4 Increased lipophilicity; applications in polymer chemistry
4-[(tert-Butoxycarbonyl)amino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid Boc-NH at C4 C12H19NO5 257.28 72448-25-0‡ Protected amine functionality; used in peptide synthesis

*Molecular weight calculated from formula.
†CAS 72744-55-9 corresponds to a related brominated oxabicyclo compound in evidence .
‡CAS 72448-25-0 refers to a similar Boc-protected derivative .

Key Observations:
  • Bromine Substitution : The bromine atom in the target compound enhances electrophilicity, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). However, its steric bulk may reduce solubility compared to methyl or fluoromethyl analogs .
  • Fluoromethyl vs. Methyl : The fluoromethyl derivative (160.10 g/mol) exhibits higher polarity and metabolic stability than the methyl analog (142.15 g/mol), making it suitable for CNS-targeting drug candidates .
  • Aromatic Substitution : The phenyl-substituted derivative (C12H12O3) shows increased lipophilicity (logP ~1.8 predicted), favoring membrane permeability in prodrug designs .

Comparison with Non-Oxabicyclo Analogs

The bicyclo[2.1.1]hexane scaffold without an oxygen atom (e.g., 4-bromobicyclo[2.1.1]hexane-1-carboxylic acid) provides a basis for evaluating the impact of the oxygen heteroatom:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences References
4-Bromobicyclo[2.1.1]hexane-1-carboxylic acid No oxygen atom C7H9BrO2 205.05 2090553-35-6 Lower polarity (predicted logP ~2.1 vs. ~1.5 for oxabicyclo analog); reduced hydrogen bonding capacity
Key Observations:
  • The oxygen atom in 2-oxabicyclo derivatives introduces additional hydrogen-bonding sites, improving solubility in polar solvents (e.g., water solubility ~10 mg/L predicted vs. ~5 mg/L for non-oxabicyclo analog) .
  • The absence of oxygen in the bicyclo[2.1.1]hexane analog may enhance metabolic stability in vivo due to decreased susceptibility to oxidative enzymes.

Biological Activity

4-Bromo-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound with the molecular formula C6H7BrO3, which features a bromine atom that significantly influences its chemical reactivity and potential biological activity. This compound is part of a broader class of bicyclic structures known for their diverse applications in medicinal chemistry and materials science. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The unique bicyclic structure of this compound allows for various chemical modifications, enhancing its biological properties. The presence of the carboxylic acid group enables participation in esterification and amidation reactions, while the bromine substituent can undergo nucleophilic substitution reactions, making it versatile for further chemical modifications .

Property Value
Molecular FormulaC6H7BrO3
Molecular Weight207.022 g/mol
Structural FeaturesBicyclic framework with a bromine atom at the 4-position and a carboxylic acid group

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. The compound's reactivity allows it to form covalent bonds with nucleophilic sites on proteins, potentially leading to modulation of enzyme activity or receptor binding . This interaction is critical for understanding its pharmacological profile.

Interaction Studies

Research indicates that studying the binding affinity of this compound to specific proteins or enzymes can provide insights into its therapeutic potential. For instance, it may serve as a bioisostere for certain bioactive compounds, enhancing their efficacy and reducing side effects .

Case Studies and Research Findings

Recent studies have explored the incorporation of this compound into bioactive compounds, demonstrating improved physicochemical properties compared to traditional structures like ortho-substituted phenyl rings . These findings suggest that the compound could be utilized in drug design, particularly in developing new pharmaceuticals with enhanced solubility and bioavailability.

Notable Research

One significant study focused on synthesizing saturated analogues of known bioactive compounds using the 2-oxabicyclo[2.1.1]hexane scaffold. These analogues exhibited promising biological activities, indicating that modifications to the bicyclic structure can lead to compounds with improved therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-bromo-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including bromination of a precursor bicyclic framework. For example, photochemical [2+2] cycloaddition reactions (used for analogous compounds) can generate the bicyclo[2.1.1]hexane core, followed by regioselective bromination at the 4-position . Critical parameters include solvent choice (e.g., dichloromethane or THF), temperature control (−78°C to room temperature for bromination), and stoichiometric ratios of brominating agents (e.g., N-bromosuccinimide) to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How is the structural identity and purity of this compound confirmed?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR spectra are analyzed for characteristic signals. For instance, the bromine atom induces deshielding in adjacent protons (δ ~4.0–5.0 ppm) and distinct coupling patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 235.0 for C7_7H8_8BrO3_3) and isotopic signature of bromine .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and bond angles, critical for verifying the bicyclic scaffold .

Q. What are the primary applications of this compound in academic research?

  • Methodological Answer :

  • Bioisosteric Replacement : The bicyclo[2.1.1]hexane scaffold serves as a rigid, non-planar bioisostere for aromatic rings, improving metabolic stability and solubility in drug candidates .
  • Synthetic Intermediate : The bromine atom enables further functionalization via Suzuki-Miyaura cross-coupling or nucleophilic substitution to generate derivatives for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How does the bromo substituent influence the compound’s reactivity compared to fluoro or methyl analogs?

  • Methodological Answer :

  • Steric Effects : Bromine’s larger atomic radius (1.85 Å vs. fluorine’s 1.47 Å) increases steric hindrance, potentially slowing nucleophilic substitution but favoring electrophilic aromatic substitution in derived compounds .
  • Electronic Effects : The electron-withdrawing nature of bromine (σp_p = 0.86) alters pKa of the carboxylic acid group (predicted ~2.5–3.0), affecting solubility and ionization in biological assays . Comparative studies with 4-fluoro analogs (σp_p = 0.78) reveal differences in reaction kinetics and binding affinity .

Q. What computational strategies are used to predict the bioactivity of this compound?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina models interactions with target proteins (e.g., enzymes or GPCRs), highlighting potential binding pockets influenced by the bicyclic scaffold’s rigidity .
  • Molecular Dynamics (MD) Simulations : Simulations (e.g., GROMACS) assess conformational stability in aqueous environments, predicting pharmacokinetic properties like blood-brain barrier permeability .
  • Quantum Mechanical Calculations : Density Functional Theory (DFT) evaluates charge distribution and frontier molecular orbitals to explain regioselectivity in reactions .

Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., catalyst loading, temperature) identifies optimal conditions. For example, palladium-catalyzed cross-coupling may require ligand screening (XPhos vs. SPhos) to improve yields from 45% to >80% .
  • In-line Analytics : Techniques like ReactIR monitor reaction progress in real-time, detecting intermediates (e.g., bromonium ions) that may cause side reactions .

Q. What strategies validate the compound’s role as a bioisostere in medicinal chemistry?

  • Methodological Answer :

  • Pharmacophore Mapping : Overlay the bicyclic scaffold with phenyl rings in lead compounds using software like Schrödinger’s Phase, ensuring spatial and electronic similarity .
  • In Vitro Assays : Compare potency (IC50_{50}), solubility, and metabolic stability of the bromo-bicyclic derivative against its aromatic counterpart in enzyme inhibition assays (e.g., kinase panels) .

Data Contradiction Analysis

Q. How to address conflicting data in spectroscopic characterization?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., ring-flipping) that may obscure proton signals at standard temperatures .
  • 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous assignments, such as distinguishing between bridgehead and exocyclic protons .

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